molecular formula C22H18N2O2S3 B11519454 ethyl {[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

ethyl {[(7E)-3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11519454
M. Wt: 438.6 g/mol
InChI Key: GRTOHCMYOMUHMP-SDNWHVSQSA-N
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Description

ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(7E)-3-CYANO-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The thiophene ring system allows for strong π-π interactions and electron delocalization, which can influence various biological and chemical processes . The exact molecular targets and pathways depend on the specific application and context.

Properties

Molecular Formula

C22H18N2O2S3

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl 2-[[(7E)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H18N2O2S3/c1-2-26-19(25)13-29-22-17(12-23)20(18-6-4-10-28-18)16-8-7-14(21(16)24-22)11-15-5-3-9-27-15/h3-6,9-11H,2,7-8,13H2,1H3/b14-11+

InChI Key

GRTOHCMYOMUHMP-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)CSC1=C(C(=C2CC/C(=C\C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N

Canonical SMILES

CCOC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N

Origin of Product

United States

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